Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]-
Description
This compound features a phenyl ring substituted with a trifluoromethyl-diazirinyl group at the para position, linked to an ethanone moiety. The diazirine ring (3H-diazirin-3-yl) is a three-membered heterocycle containing two nitrogen atoms, while the trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability. This structure is designed for photoaffinity labeling, enabling covalent binding to biological targets upon UV irradiation .
Properties
Molecular Formula |
C10H7F3N2O |
|---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanone |
InChI |
InChI=1S/C10H7F3N2O/c1-6(16)7-2-4-8(5-3-7)9(14-15-9)10(11,12)13/h2-5H,1H3 |
InChI Key |
CYJMBCIRKFTBLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2(N=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]- typically involves multiple steps. One common method starts with the reaction of a halo benzotrifluoride with magnesium metal in an organic solvent to form a Grignard complex. This complex is then reacted with a ketene in the presence of a transition metal ligand-acid complex to obtain an isomeric mixture of trifluoromethyl acetophenone. The final step involves reacting this mixture with a hydroxylamine salt to yield the desired compound .
Chemical Reactions Analysis
Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, where substituents on the phenyl ring are replaced by other groups. Typical reagents include halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various pharmaceuticals, dyestuffs, and agrochemicals.
Biology: The compound is utilized in photoaffinity labeling, a technique used to study protein interactions and functions.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]- involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can then insert into various chemical bonds, allowing the compound to form covalent bonds with target molecules. This property is particularly useful in photoaffinity labeling, where the compound can be used to covalently attach to proteins and other biomolecules, enabling their study .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Diazirinyl-Containing Analogues
(a) p-Trifluoromethyldiazirinyl-etomidate (TFD-etomidate)
- Structure : Contains a phenylethyl-imidazole carboxylate backbone with a para-trifluoromethyldiazirinyl group.
- Comparison: Shares the trifluoromethyl-diazirinyl motif but replaces ethanone with an imidazole carboxylate ester. This modification enhances its interaction with GABAₐ receptors, making it a photoreactive general anesthetic .
- Applications : Used in photolabeling studies of anesthetic binding sites .
(b) 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic Acid
- Structure : Diazirinyl-trifluoromethylphenyl group linked to a carboxylic acid.
- Comparison: The carboxyl group increases polarity compared to ethanone, affecting solubility and target interactions. This compound serves as a precursor for biocatalyst cofactors .
- Applications : Utilized in synthesizing stable cofactors for enzyme studies .
Triazole- and Thiophene-Containing Ethanones
(a) 2-[[5-(6-Chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-1-[3-(trifluoromethyl)phenyl]ethanone
- Structure: Combines ethanone with triazole-thioether and trifluoromethylphenyl groups.
- Comparison : The triazole-thioether introduces hydrogen-bonding and redox-active sulfur, differing from the diazirine’s photoactivation. This compound exhibits higher thermal stability but lacks photoreactivity .
- Applications: Potential use as an agrochemical or pharmaceutical intermediate .
(b) 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Structure: Ethanone linked to a triazole-thioether and sulfonylphenyl groups.
- Comparison : The sulfonyl group enhances acidity and solubility, contrasting with the lipophilic trifluoromethyl-diazirinyl group. This compound is tailored for medicinal chemistry applications, such as enzyme inhibition .
Fluorinated Heterocyclic Derivatives
1-{4-[3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-2-(4-methylphenoxy)ethanone
- Structure: Ethanone connected to a triazolo-pyrimidine and piperazinyl group.
- Comparison : The triazolo-pyrimidine core provides π-π stacking capabilities, while the fluorophenyl group offers electronic effects distinct from the trifluoromethyl-diazirinyl group. This compound likely targets kinase or receptor binding sites .
Comparative Data Table
Key Research Findings
- Photoreactivity : The trifluoromethyl-diazirinyl group in the target compound enables selective covalent binding under UV light, a feature absent in triazole or thiophene derivatives .
- Metabolic Stability: The -CF₃ group in diazirinyl compounds reduces oxidative metabolism compared to non-fluorinated analogues, enhancing in vivo half-life .
- Safety Considerations : Diazirinyl compounds require precautions against unintended UV exposure, while triazole-thioethers may pose toxicity risks due to sulfur redox activity .
Biological Activity
Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]- is a compound that has garnered attention in recent years due to its unique structural properties and potential biological applications. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a diazirine moiety, which is known for its photoreactive properties. The trifluoromethyl group enhances its stability and reactivity under UV light, making it useful in various biochemical applications.
- IUPAC Name : Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]-
- Molecular Formula : C9H7F3N2O
- Molecular Weight : 220.16 g/mol
Synthesis
The synthesis of Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]- involves several steps, primarily focusing on the formation of the diazirine structure. A typical synthetic route includes:
- Formation of the trifluoromethyl diazirine via diazotization reactions.
- Coupling with aryl or alkyl groups to form the final compound.
The detailed synthetic pathway can be referenced in studies focusing on diazirine derivatives .
Photolabeling Applications
One of the most significant biological activities of this compound is its use as a photolabeling agent. When exposed to UV light, diazirines can form reactive carbene species that can covalently bond to nearby biomolecules. This property has been exploited in various studies to investigate protein interactions and localization.
Case Study: Protein Interaction Studies
In a study published by the Royal Society of Chemistry, researchers used Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]- to label proteins in living cells. The results demonstrated effective labeling with minimal background noise, allowing for precise mapping of protein interactions in cellular environments .
Anticancer Activity
Emerging research indicates that compounds containing diazirine structures may exhibit anticancer properties. A comparative study showed that certain derivatives of trifluoromethyl diazirines displayed higher cytotoxicity against gastric adenocarcinoma cells than conventional chemotherapeutics like Paclitaxel .
| Compound | Cytotoxicity (IC50 μM) | Cell Line |
|---|---|---|
| Ethanone derivative | 15 | MKN-45 (Gastric Cancer) |
| Paclitaxel | 30 | MKN-45 (Gastric Cancer) |
Stability and Reactivity
The stability of Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]- under ambient light conditions has also been assessed. Research indicates that while the compound retains significant stability over time, prolonged exposure can lead to photodecomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
